5-fluoro-1H-indole-7-carboxylic Acid

Descripción

The exact mass of the compound 5-fluoro-1H-indole-7-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-fluoro-1H-indole-7-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1H-indole-7-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

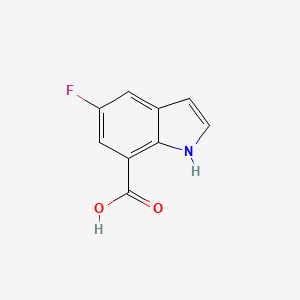

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLQIJMLVHUFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470704 | |

| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875305-87-6 | |

| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Synthetic Strategies for 5-fluoro-1H-indole-7-carboxylic acid

Abstract

5-fluoro-1H-indole-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic placement of a fluorine atom at the C5 position and a carboxylic acid at the C7 position provides medicinal chemists with critical handles to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. However, the synthesis of this specific substitution pattern presents notable challenges due to the directing effects of the substituents on the indole core. This in-depth technical guide provides a comprehensive analysis of plausible synthetic pathways for 5-fluoro-1H-indole-7-carboxylic acid. By leveraging established indole synthesis methodologies and modern organic chemistry principles, this document offers researchers a strategic framework, including a detailed retrosynthetic analysis and a proposed, robust forward synthesis protocol, designed to facilitate the reliable production of this key intermediate.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a fluorine atom can significantly enhance a molecule's biological profile by altering its electronic nature, improving metabolic stability, and increasing its binding affinity to protein targets. Concurrently, a carboxylic acid moiety provides a crucial point for further derivatization or can act as a key pharmacophoric element, engaging in hydrogen bonding or salt-bridge interactions within a biological target.

The specific regioisomer, 5-fluoro-1H-indole-7-carboxylic acid, combines these features. However, its synthesis is not trivial. Classic indole syntheses often provide limited control over substitution at the C7 position, especially when other substituents are present on the benzene ring. This guide aims to deconstruct this synthetic challenge and propose a logical, evidence-based pathway for its efficient construction.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach is paramount for designing an effective synthesis. The primary disconnection strategy focuses on the formation of the indole ring, a common and reliable approach. The target molecule can be disconnected via a Madelung-type cyclization, which involves the intramolecular condensation of an N-acyl-o-toluidine derivative. This leads back to a key intermediate, N-acetyl-4-fluoro-2-methyl-6-aminoaniline, which itself can be derived from a more accessible starting material, 4-fluoro-2-nitrotoluene.

The strategic introduction of the carboxyl group precursor (a methyl group) and the fluorine atom at the correct positions on the aniline ring is critical for the success of this pathway.

Caption: Retrosynthetic analysis for 5-fluoro-1H-indole-7-carboxylic acid.

Proposed Forward Synthesis Pathway

Based on the retrosynthetic analysis, a robust multi-step forward synthesis is proposed, starting from the commercially available 4-fluoro-2-nitrotoluene. This pathway is designed to control the regiochemistry at each step, leading efficiently to the target molecule.

Rationale for Pathway Selection

-

Starting Material: 4-fluoro-2-nitrotoluene is an inexpensive and readily available starting material. The existing methyl and nitro groups provide the foundational handles for building the indole-7-carboxylic acid moiety.

-

Madelung Indole Synthesis: While requiring strong base and high temperatures, the Madelung synthesis is a classic and effective method for creating indoles from N-acyl-o-toluidines. Its application here directly forms the indole ring with the required C7-substituent precursor (the methyl group) already in place. Modern modifications using reagents like LDA or n-BuLi can often be performed at lower temperatures than the classical sodium ethoxide conditions.

-

Regiocontrol: The directing effects of the substituents are leveraged throughout the synthesis. The initial nitration of 4-fluorotoluene places the nitro group at the C2 position, ortho to the methyl group. Subsequent nitration of the aniline intermediate is directed by the activating amino and methyl groups to install the second nitro group at the C6 position.

"5-fluoro-1H-indole-7-carboxylic acid" chemical properties

An In-depth Technical Guide to 5-fluoro-1H-indole-7-carboxylic acid: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in biochemistry and medicinal chemistry, forming the core of essential endogenous compounds like serotonin and melatonin.[1] Its versatile structure has been extensively explored, leading to a wide array of therapeutics in oncology, neurology, and infectious diseases.[1][2] The strategic incorporation of fluorine into organic molecules is a proven method for fine-tuning pharmacological profiles, offering enhanced metabolic stability, bioavailability, and binding affinity.[3][4][5]

5-fluoro-1H-indole-7-carboxylic acid (CAS No: 875305-87-6) is a specialized synthetic building block that merges the privileged indole core with the unique physicochemical properties imparted by a fluorine substituent. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The introduction of a highly electronegative fluorine atom at the C5 position and a carboxylic acid at the C7 position significantly influences the molecule's electronic distribution, crystal packing, and spectroscopic signature.

Core Chemical Data

A summary of the fundamental properties of 5-fluoro-1H-indole-7-carboxylic acid is presented below.

| Property | Value | Source(s) |

| CAS Number | 875305-87-6 | [6] |

| Molecular Formula | C₉H₆FNO₂ | [6] |

| Molecular Weight | 179.15 g/mol | [6] |

| Appearance | Typically an off-white to pale powder | [7][8] |

| Purity | Commonly available at ≥97% | [6] |

Chemical Structure

The structure of 5-fluoro-1H-indole-7-carboxylic acid is defined by the indole bicyclic system, with a fluorine atom at position 5 and a carboxylic acid group at position 7.

Caption: Structure of 5-fluoro-1H-indole-7-carboxylic acid.

Crystal Structure and Solid-State Properties

Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is crucial for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine at C5 will introduce coupling (J-coupling) to adjacent protons, particularly H4 and H6, resulting in doublet of doublets splitting patterns. The indole N-H proton typically appears as a broad singlet at high chemical shift (>11 ppm), while the carboxylic acid proton is also a broad singlet, often above 12 ppm.[11][12]

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon atom attached to fluorine (C5) will appear as a doublet due to one-bond C-F coupling, which is typically large. Carbons at positions C4 and C6 will also exhibit smaller two- and three-bond C-F couplings.

-

¹⁹F NMR: This technique is highly sensitive for fluorinated compounds. The spectrum for 5-fluoro-1H-indole-7-carboxylic acid would show a single resonance, with fine structure arising from couplings to the H4 and H6 protons.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 179.04, corresponding to the molecular formula C₉H₆FNO₂.

Chemical Reactivity and Synthesis

Influence of Substituents on Reactivity

The reactivity of the indole ring is governed by the electronic effects of its substituents.

-

Indole Core: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position.

-

Fluorine (C5): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene portion of the indole ring towards electrophilic attack.

-

Carboxylic Acid (C7): The carboxyl group is a meta-directing deactivating group. Its presence further reduces the electron density of the aromatic system.

This combination of substituents makes the molecule less reactive towards traditional electrophilic substitution than unsubstituted indole. However, the inherent nucleophilicity of the indole core still allows for targeted functionalization under appropriate conditions.

Caption: Factors influencing the chemical reactivity of the scaffold.

Synthetic Pathways

The synthesis of fluorinated indoles can be achieved through various established methods, often starting from fluorinated anilines or nitroaromatics. Classic named reactions such as the Fischer, Larock, and Leimgruber–Batcho syntheses can be adapted for fluorinated precursors.[1] Post-synthetic fluorination of an indole carboxylic acid is also a viable, though often less regioselective, strategy.[13]

Applications in Drug Discovery and Chemical Biology

5-fluoro-1H-indole-7-carboxylic acid is not an end-product therapeutic but rather a high-value intermediate for constructing more complex bioactive molecules.[14]

As a Molecular Scaffold

The molecule provides three key points for diversification:

-

The Carboxylic Acid: This functional group is readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR). Amide coupling is a common strategy to link the indole core to other fragments.[11]

-

The Indole Nitrogen (N1): The N-H group can be alkylated or arylated to introduce substituents that can modulate solubility, cell permeability, and target engagement.

-

The Indole Ring (C2, C3, C4, C6): While deactivated, the ring can still undergo certain C-H functionalization reactions, such as metal-catalyzed cross-couplings, allowing for late-stage modifications.[15]

Indole derivatives are investigated for a vast range of therapeutic targets, including enzymes and receptors involved in cancer, diabetes, and neurodegenerative disorders.[2][10][16] The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation at or near the C5 position, and can form crucial hydrogen bonds or other non-covalent interactions within a protein binding pocket, thereby enhancing potency.[5]

Experimental Protocol: Amide Synthesis

This section provides a representative, field-proven protocol for the synthesis of an amide derivative, a common step in drug discovery campaigns. This self-validating workflow includes standard purification and analytical checks.

Objective: To synthesize N-benzyl-5-fluoro-1H-indole-7-carboxamide.

Methodology:

-

Reagent Preparation:

-

Dissolve 5-fluoro-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

To this solution, add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

-

Amine Addition:

-

Add benzylamine (1.05 eq) to the activated ester solution.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Caption: Workflow for a standard amide coupling reaction.

Conclusion

5-fluoro-1H-indole-7-carboxylic acid is a strategically designed molecular building block that offers significant advantages for medicinal chemistry and drug discovery. The interplay between the electron-rich indole core and the electron-withdrawing fluorine and carboxyl substituents creates a unique reactivity profile. Its utility as a scaffold, enabling diversification at multiple positions, ensures its continued relevance in the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively incorporate this versatile intermediate into their discovery programs.

References

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. labsolu.ca [labsolu.ca]

- 7. innospk.com [innospk.com]

- 8. ossila.com [ossila.com]

- 9. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 11. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 12. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. rsc.org [rsc.org]

Spectroscopic Analysis of 5-fluoro-1H-indole-7-carboxylic acid: A Technical Overview

Executive Summary: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a framework for the spectroscopic characterization of 5-fluoro-1H-indole-7-carboxylic acid (CAS 875305-87-6). Despite extensive searches of scientific databases, commercial supplier technical sheets, and patent literature, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this specific molecule is not publicly available at the time of this publication. This guide will, therefore, focus on the theoretical principles, expected spectral characteristics based on analogous structures, and standardized protocols for acquiring the necessary data. We will use data from closely related indole derivatives to provide predictive insights, emphasizing the importance of empirical data acquisition for this novel compound.

Introduction: The Significance of 5-fluoro-1H-indole-7-carboxylic acid

Indole-7-carboxylic acid scaffolds are significant pharmacophores in medicinal chemistry. The introduction of a fluorine atom at the 5-position can substantially alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is the foundational step in the quality control, structural confirmation, and subsequent development of any new chemical entity. This document serves as a procedural and interpretive guide for researchers working with 5-fluoro-1H-indole-7-carboxylic acid.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is understanding the molecule's structure and the environment of each atom.

Caption: Molecular structure of 5-fluoro-1H-indole-7-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected ¹H NMR Data: Based on the structure, we can predict the following proton signals. The chemical shifts are estimates and must be confirmed by experimental data. The solvent is assumed to be DMSO-d₆, which is common for carboxylic acids.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H1 (N-H) | > 11.0 | broad singlet (br s) | - | Acidic proton on nitrogen, often broad and downfield. |

| COOH | > 12.0 | broad singlet (br s) | - | Highly deshielded acidic proton of the carboxylic acid. |

| H2 | ~7.5 | doublet of doublets (dd) | J ≈ 3.0, 1.0 Hz | Pyrrole-like proton, coupled to H3 and H1. |

| H3 | ~6.5 | doublet of doublets (dd) | J ≈ 3.0, 2.0 Hz | Pyrrole-like proton, coupled to H2 and H1. |

| H4 | ~7.8 | doublet of doublets (dd) | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 Hz | Aromatic proton ortho to the fluorine, showing coupling to both H6 and the fluorine atom. |

| H6 | ~7.6 | doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 Hz | Aromatic proton meta to the fluorine, showing coupling to H4 and the fluorine atom. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expected ¹³C NMR Data: The carbon signals will be influenced by the electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid groups.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling | Rationale |

| C=O | ~168 | singlet (s) | Typical carboxylic acid carbonyl carbon. |

| C5 | ~158 | doublet (d) | Carbon directly bonded to fluorine, exhibits a large one-bond C-F coupling (¹JCF ≈ 240 Hz). |

| C7a | ~135 | singlet (s) | Quaternary carbon at the ring junction. |

| C3a | ~128 | doublet (d) | Quaternary carbon at the ring junction, may show small C-F coupling. |

| C2 | ~125 | singlet (s) | Pyrrole-like carbon. |

| C4 | ~115 | doublet (d) | Aromatic carbon, chemical shift influenced by fluorine, shows C-F coupling (²JCF). |

| C6 | ~112 | doublet (d) | Aromatic carbon, chemical shift influenced by fluorine, shows C-F coupling (²JCF). |

| C7 | ~110 | singlet (s) | Carbon bearing the carboxylic acid group. |

| C3 | ~103 | singlet (s) | Pyrrole-like carbon. |

Mass Spectrometry (MS)

Expected MS Data: The molecular formula is C₉H₆FNO₂.

-

Molecular Weight: 179.15 g/mol

-

Exact Mass: 179.0383 g/mol

-

Expected Fragmentation: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 179 should be observed. A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 134. Further fragmentation of the indole ring could also occur. A patent for a related compound, 4-bromo-5-fluoro-1H-indole-7-carboxylic acid, reported an LC/MS (ESI) peak at m/z = 259 [M+H]⁺, suggesting that for our target molecule, an ESI-MS spectrum would likely show a strong ion at m/z = 180 [M+H]⁺ in positive ion mode or m/z = 178 [M-H]⁻ in negative ion mode.[1]

Infrared (IR) Spectroscopy

Expected IR Data: The IR spectrum will be characterized by the vibrations of the functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad | Characteristic broad absorption due to hydrogen bonding. |

| N-H (Indole) | ~3400 | Sharp to medium | N-H stretching vibration. |

| C=O (Carboxylic Acid) | 1725 - 1680 | Strong, sharp | Carbonyl stretch, a very prominent peak. |

| C=C (Aromatic) | 1600 - 1450 | Medium to strong | Aromatic ring stretching vibrations. |

| C-F (Aryl Fluoride) | 1250 - 1100 | Strong | C-F stretching vibration. |

Standard Operating Procedures for Spectroscopic Data Acquisition

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for 5-fluoro-1H-indole-7-carboxylic acid.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for indole carboxylic acids due to solubility and its ability to resolve N-H and O-H protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to ~16 ppm, centered at ~8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to ~220 ppm, centered at ~110 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Caption: Standard workflow for NMR data acquisition and processing.

Protocol for Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

-

Instrumentation (LC-MS with ESI source):

-

LC System: Use a C18 column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

MS System: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected molecular ions ([M+H]⁺ and [M-H]⁻).

-

Analyze the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and identify any major fragments.

-

Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

-

Instrumentation (FTIR with ATR accessory):

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Acquisition:

-

Scan over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be in absorbance or transmittance.

-

Identify and label the major peaks corresponding to the functional groups outlined in section 2.4.

-

Conclusion and Path Forward

The comprehensive spectroscopic characterization of 5-fluoro-1H-indole-7-carboxylic acid is essential for its use in research and development. While public data is currently unavailable, this guide provides a robust framework for its acquisition and interpretation. The predicted spectral values herein serve as a preliminary reference, but must be superseded by empirical data. Researchers synthesizing or procuring this compound are strongly encouraged to perform the analyses described to establish a definitive and reliable spectroscopic profile. This foundational data will be invaluable for ensuring compound identity, purity, and for elucidating its role in future scientific investigations.

References

Note: As no direct experimental data for the target compound was found, the references below relate to general spectroscopic principles and data for analogous compounds mentioned in the predictive analysis.

- Chinese Patent CN114853723B.Preparation and application of indole compound BTK inhibitor. This patent describes the synthesis and provides an LC/MS value for a related compound, 4-bromo-5-fluoro-1H-indole-7-carboxylic acid.

Sources

An In-Depth Technical Guide to 5-fluoro-1H-indole-7-carboxylic acid (CAS No. 875305-87-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Indoles in Modern Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into the indole ring can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity can alter acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of a specific fluorinated indole, 5-fluoro-1H-indole-7-carboxylic acid, a valuable building block for the synthesis of novel therapeutic agents and other advanced materials.[1][2]

Physicochemical Properties

While specific experimental data for 5-fluoro-1H-indole-7-carboxylic acid is not widely published, we can infer its properties based on related compounds and general chemical principles.

Core Chemical Attributes

A summary of the fundamental properties of 5-fluoro-1H-indole-7-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 875305-87-6 | [] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4] |

| IUPAC Name | 5-fluoro-1H-indole-7-carboxylic acid | [] |

| Appearance | Expected to be a white to pale yellow or brown powder | [1] |

| Purity | Commercially available up to ≥97.0% | [1][5] |

Predicted Physicochemical Parameters

The following table outlines predicted properties that are crucial for understanding the compound's behavior in various experimental settings.

| Property | Predicted Value | Significance in Drug Discovery |

| AlogP | 2.01 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[4] |

| Polar Surface Area | 53.09 Ų | Influences cell membrane penetration and overall solubility.[4] |

| Hydrogen Bond Donors | 2 | The N-H of the indole and the O-H of the carboxylic acid can participate in hydrogen bonding with biological targets.[4] |

| Hydrogen Bond Acceptors | 3 | The nitrogen of the indole and the two oxygens of the carboxylic acid can accept hydrogen bonds.[4] |

| Rotatable Bonds | 1 | Limited conformational flexibility, which can be advantageous for binding to specific targets.[4] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the acidic proton of the carboxylic acid. The fluorine atom at the 5-position will cause characteristic splitting of the signals of adjacent protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-13 ppm).[6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 165-185 ppm).[8][9] The carbon atoms bonded to the fluorine will show a characteristic large coupling constant (¹JC-F).

FT-IR Spectroscopy

The infrared spectrum will be characterized by several key absorption bands:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[10]

-

N-H stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the indole N-H group.[11]

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[10]

-

C-F stretch: An absorption in the region of 1250-1000 cm⁻¹ indicating the presence of the carbon-fluorine bond.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 179, corresponding to the molecular weight of the compound.[12]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 5-fluoro-1H-indole-7-carboxylic acid is not widely published, a plausible synthetic route can be designed based on established indole synthesis methodologies.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A potential route to 5-fluoro-1H-indole-7-carboxylic acid could involve a modified Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[13]

Figure 1. Proposed synthetic workflow for 5-fluoro-1H-indole-7-carboxylic acid.

Causality behind Experimental Choices:

-

Diazotization and Reduction: This is a standard and reliable method for converting an aniline to a hydrazine, a key precursor for the Fischer indole synthesis.

-

Condensation with a Ketoacid: The use of pyruvic acid allows for the direct incorporation of the carboxylic acid functionality at the 2-position of the resulting indole, which can then be isomerized to the more stable 7-position under the reaction conditions or through subsequent steps.

-

Acid-Catalyzed Cyclization: A strong acid catalyst is essential to promote the[14][14]-sigmatropic rearrangement that is central to the Fischer indole synthesis mechanism.

Purification

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a high-purity solid. Column chromatography could also be employed if necessary.

Applications in Research and Drug Discovery

Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

As a Scaffold in Medicinal Chemistry

5-fluoro-1H-indole-7-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities. The fluorinated indole core can enhance the pharmacological properties of the resulting compounds.[1][2]

Potential Biological Activities

While specific biological data for this compound is limited, related fluorinated indole derivatives have shown promise in various therapeutic areas:

-

Antiviral Agents: Fluorinated indoles have been investigated as potential antiviral agents, including against the influenza virus.[2][15]

-

Enzyme Inhibitors: The indole scaffold is present in many enzyme inhibitors. For example, derivatives of 5-fluoro-2-oxindole have been identified as potent α-glucosidase inhibitors, which are relevant for the treatment of diabetes.[16]

-

Serotonin Receptor Ligands: The indole nucleus is a key component of serotonin, and many indole derivatives interact with serotonin receptors, making them potential candidates for treating neurological and psychiatric disorders.[17]

Safety and Handling

Hazard Identification

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.[18][19]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[18][19]

-

Toxicity: The toxicological properties have not been fully investigated.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][18]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

Conclusion and Future Perspectives

5-fluoro-1H-indole-7-carboxylic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its fluorinated indole core and reactive carboxylic acid handle make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its potential in various therapeutic areas. The insights provided in this guide aim to facilitate and inspire further investigation into this promising molecule.

References

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-Fluoroindole - SAFETY DATA SHEET. (2023, December 5). Retrieved January 22, 2026, from [Link]

-

1H-Indole, 5-fluoro- - NIST. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-Fluoroindole-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. (n.d.). Retrieved January 22, 2026, from [Link]

-

Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate | Organic Process Research & Development. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents. (n.d.).

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Significance of 5-Fluoro-1H-indole-3-carboxylic Acid in Advanced Organic Synthesis. (2025, October 12). Retrieved January 22, 2026, from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents | ACS Pharmacology & Translational Science. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole - ResearchGate. (2025, August 5). Retrieved January 22, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed. (2019, May 15). Retrieved January 22, 2026, from [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12). Retrieved January 22, 2026, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC. (2019, October 31). Retrieved January 22, 2026, from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18). Retrieved January 22, 2026, from [Link]

- US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents. (n.d.).

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-Fluoroindole-2-carboxylic acid - CAS Common Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) 5-Fluoro-1h-Indole-3-Carboxylic Acid - Acta - Amanote Research. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL [ebi.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. 1H-Indole, 5-fluoro- [webbook.nist.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-fluoro-1H-indole-7-carboxylic acid: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-fluoro-1H-indole-7-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental theoretical properties, reactivity, and strategic application as a molecular scaffold, moving beyond a simple datasheet to explain the causality behind its utility in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of the Fluorinated Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents, from the essential amino acid tryptophan to anti-cancer and anti-viral drugs.[1] The strategic introduction of a fluorine atom onto this scaffold, as seen in 5-fluoro-1H-indole-7-carboxylic acid, imparts profound changes to the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, making fluorinated intermediates highly sought-after in drug design.[2][3] This guide will explore the specific theoretical and practical attributes of the 5-fluoro, 7-carboxy substituted indole, highlighting its potential as a versatile building block.

Molecular Identity and Physicochemical Characteristics

5-fluoro-1H-indole-7-carboxylic acid is a distinct isomer within the family of fluorinated indole carboxylic acids. Its precise substitution pattern dictates its unique electronic and steric properties, which are fundamental to its reactivity and application.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-fluoro-1H-indole-7-carboxylic acid | [4] |

| CAS Number | 875305-87-6 | [4][] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4][6] |

| SMILES | O=C(O)C1=C2NC=CC2=CC(F)=C1 | [4] |

| InChI Key | SXLQIJMLVHUFKL-UHFFFAOYSA-N | [] |

While extensive experimental data for this specific isomer is not broadly published, we can infer key properties based on its structure and data from closely related analogues like 5-fluoro-1H-indole-3-carboxylic acid. The fluorine atom at the C5 position acts as a strong electron-withdrawing group through induction, while the carboxylic acid at C7 also withdraws electron density from the benzene portion of the indole ring.

Table 2: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Rationale & Significance |

| Appearance | White to off-white or pale powder | Typical for purified indole derivatives.[2] |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart. |

| LogP | ~2.0 | This calculated value suggests moderate lipophilicity, a crucial parameter for cell permeability and drug-likeness.[7] |

| Polar Surface Area | 53.09 Ų | This value, calculated for a related isomer, indicates potential for good membrane permeability.[8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol. | The carboxylic acid group provides some polarity, but the bicyclic aromatic core limits aqueous solubility. |

Theoretical Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and quality control. The following profiles are based on established principles of NMR, IR, and Mass Spectrometry for this class of compounds.

-

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to fluorine-proton coupling. Key expected signals include:

-

A broad singlet for the N-H proton of the indole ring (>11 ppm).

-

A singlet for the carboxylic acid proton (>12 ppm).

-

A series of signals in the aromatic region (7.0-8.0 ppm). The protons at C4 and C6 will exhibit coupling to the fluorine atom at C5, leading to doublet of doublets or more complex splitting patterns. The protons at C2 and C3 on the pyrrole ring will also be present.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carbon directly bonded to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). The adjacent carbons (C4 and C6) will show smaller two-bond coupling (²JCF). The carbonyl carbon of the carboxylic acid will be observed downfield (~170 ppm).

-

¹⁹F NMR Spectroscopy: A single resonance is expected, with its chemical shift providing information about the electronic environment. This signal will be split by neighboring protons (C4-H and C6-H).

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

N-H Stretch: A sharper peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption at ~1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 179.15. Common fragmentation patterns would involve the loss of CO₂ (44 Da) or H₂O (18 Da).

Synthesis Strategy and Chemical Reactivity

As a Senior Application Scientist, understanding the synthesis and reactivity of a building block is paramount to guiding its effective use.

Retrosynthetic Analysis and Plausible Synthesis Workflow

Caption: A plausible retrosynthetic pathway for the target molecule.

Forward Synthesis Explanation:

-

Nitration: Begin with commercially available 4-fluoro-2-methylaniline. Selective nitration at the position ortho to the amino group and meta to the fluorine is a standard electrophilic aromatic substitution.

-

Reduction: The resulting nitro group is reduced to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation.

-

Functional Group Manipulation: The subsequent steps would involve converting the methyl and cyano groups (or other precursors) into the aldehyde and ester functionalities required for an indole ring cyclization, such as the Fischer or a related indole synthesis.

-

Cyclization and Hydrolysis: The final indole ring is formed via an intramolecular cyclization, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Core Reactivity Profile

The molecule's reactivity is governed by its three key components: the indole N-H, the carboxylic acid, and the electron-deficient aromatic system.

Caption: Key reaction sites and transformations of the core molecule.

-

Carboxylic Acid (C7-COOH): This is the most versatile handle for derivatization. It readily undergoes standard transformations like amide bond formation with various amines using coupling reagents (e.g., HATU, EDC/HOBt) and esterification with alcohols under acidic conditions. This is the primary pathway for incorporating this scaffold into larger molecules.

-

Indole N-H: The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated . This site is often modified to block metabolic N-dealkylation or to introduce groups that can probe specific interactions within a protein binding pocket.

-

Aromatic Ring: The indole ring system is generally electron-rich and susceptible to electrophilic aromatic substitution. However, the presence of two electron-withdrawing groups (F and COOH) deactivates the ring, making these reactions more challenging than on unsubstituted indole. Substitution, if forced, would likely occur at the C2 or C3 positions of the pyrrole ring.

Application in Drug Discovery: A Scaffold for Targeted Therapeutics

Indole-based carboxylic acids are foundational in the development of inhibitors for various biological targets. The 5-fluoro-7-carboxy-indole scaffold is particularly valuable for synthesizing compounds targeting enzymes and receptors where specific hydrogen bonding and hydrophobic interactions are key.

-

As a Fragment for Kinase Inhibitors: The indole core can mimic the adenine region of ATP, while the carboxylic acid can form critical hydrogen bonds with hinge-region residues in the ATP binding site of kinases.

-

Inhibitors of Viral Enzymes: Many antiviral agents, including HIV-1 integrase inhibitors, utilize heterocyclic carboxylic acids to chelate essential metal ions in the enzyme's active site.[9] The indole scaffold provides the necessary geometry and opportunities for further substitution to achieve potency and selectivity.

-

Anti-parasitic Agents: Research has identified substituted indoles as potent agents against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[10] The optimization of these scaffolds often involves exploring substitutions at various positions of the indole ring to improve efficacy and pharmacokinetic properties.[10]

The fluorine atom at C5 is not merely a passive substituent. It can form favorable orthogonal multipolar interactions with backbone amides in a protein, block a site of potential metabolic oxidation, and fine-tune the electronics of the entire system to enhance binding affinity.

Experimental Protocol: A Self-Validating System for Amide Coupling

To illustrate the practical application of 5-fluoro-1H-indole-7-carboxylic acid as a building block, the following protocol describes a standard amide coupling reaction. This workflow is designed as a self-validating system, with integrated checks for reaction progress and product verification.

Objective: To synthesize N-benzyl-5-fluoro-1H-indole-7-carboxamide.

Materials:

-

5-fluoro-1H-indole-7-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Methodology:

-

Reaction Setup (Causality: Inert Atmosphere): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-1H-indole-7-carboxylic acid (e.g., 179 mg, 1.0 mmol). The inert atmosphere prevents atmospheric moisture from quenching the activated acid intermediate.

-

Dissolution: Add anhydrous DMF (5 mL) and stir until all solids are dissolved. DMF is an excellent polar aprotic solvent for this reaction.

-

Activation (Causality: Formation of Active Ester): Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir for 15 minutes at room temperature. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

Nucleophilic Addition: Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the activated mixture.

-

Reaction Monitoring (Validation Step 1): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using 1:1 Hexane:Ethyl Acetate as eluent). A complete reaction is indicated by the disappearance of the starting carboxylic acid spot.

-

Workup (Causality: Quenching and Extraction): Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (25 mL).

-

Wash with 1M HCl to remove excess DIPEA and any remaining amine.

-

Wash with saturated NaHCO₃ to remove any unreacted carboxylic acid and acidic byproducts.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration (Causality: Product Isolation): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Validation Step 2): Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N-benzyl-5-fluoro-1H-indole-7-carboxamide.

-

Characterization (Validation Step 3): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

5-fluoro-1H-indole-7-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for molecular design. Its unique combination of a privileged indole scaffold, a reactivity-directing carboxylic acid handle, and a pharmacologically beneficial fluorine atom provides a robust starting point for the synthesis of novel therapeutic agents. Understanding its theoretical properties, reactivity profile, and synthetic utility is essential for leveraging its full potential in the complex, multi-parameter optimization process that is modern drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-1H-indole-3-carboxylic Acid: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]

-

LookChem. 1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO. [Link]

-

PubChem. 5-fluoro-PB-22. [Link]

-

ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). [Link]

-

Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

NIH PMC. 5-Fluoro-1H-indole-3-carboxylic acid. [Link]

-

PubChem. 5-Fluoroindole. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

Oregon State University. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

NIH PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

-

MDPI. Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

Sources

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Fluoro-1H-indole-7-carboxylic acid 97% | CAS: 875305-87-6 | AChemBlock [achemblock.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO|lookchem [lookchem.com]

- 8. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL [ebi.ac.uk]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-fluoro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the molecular structure and conformational dynamics of 5-fluoro-1H-indole-7-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. By synthesizing data from crystallographic studies of analogous compounds, spectroscopic principles, and computational chemistry, this document offers a comprehensive understanding of its structural characteristics.

Introduction: The Significance of Fluorinated Indoles

Indole and its derivatives are ubiquitous scaffolds in a vast array of biologically active compounds and natural products. The introduction of a fluorine atom into the indole ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] 5-fluoro-1H-indole-7-carboxylic acid, with its strategic placement of a fluorine atom and a carboxylic acid group, presents a unique molecular architecture with potential applications in the development of novel therapeutics. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The fundamental attributes of 5-fluoro-1H-indole-7-carboxylic acid are summarized below. These properties are foundational to its behavior in both solid and solution states.

| Property | Value | Source |

| Chemical Formula | C₉H₆FNO₂ | [Calculated] |

| Molecular Weight | 179.15 g/mol | [Calculated] |

| CAS Number | 875305-87-6 | - |

| Appearance | White to pale yellow or brown powder | [4] |

| Purity | ≥97.0% | [4] |

The presence of the highly electronegative fluorine atom at the 5-position and the acidic carboxylic acid group at the 7-position significantly impacts the electronic distribution within the indole ring, influencing its reactivity and intermolecular interactions.[4]

Conformational Analysis: A Multi-faceted Approach

The conformation of 5-fluoro-1H-indole-7-carboxylic acid is determined by the interplay of several factors, including the planarity of the indole ring, the rotational freedom of the carboxylic acid group, and the potential for intra- and intermolecular hydrogen bonding.

Solid-State Conformation: Insights from X-ray Crystallography of Analogous Compounds

While the specific crystal structure for 5-fluoro-1H-indole-7-carboxylic acid is not publicly available, valuable insights can be gleaned from the crystallographic data of closely related isomers.

A study of 5-fluoro-1H-indole-3-carboxylic acid revealed that the carboxyl group is slightly twisted from the plane of the indole ring, with a dihedral angle of 7.39 (10)°.[5] In the crystal lattice, molecules form inversion dimers through pairs of O-H···O hydrogen bonds, creating R(8) loops. These dimers are further connected by N-H···O hydrogen bonds.[5]

Similarly, the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid shows that the non-hydrogen atoms are nearly coplanar, with the carboxyl oxygen atoms deviating only slightly from the indole plane.[6] This structure also exhibits the formation of hydrogen-bonded dimers.[6]

Based on these findings, it is highly probable that 5-fluoro-1H-indole-7-carboxylic acid also adopts a largely planar conformation in the solid state, with the indole ring system maintaining its aromatic planarity. The carboxylic acid group at the 7-position is likely to exhibit some degree of rotation, and the molecules are expected to form hydrogen-bonded dimers in the crystal lattice.

Caption: Potential intramolecular hydrogen bonding in solution.

The equilibrium between different conformers in solution can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental and Computational Methodologies for Conformation Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational properties of 5-fluoro-1H-indole-7-carboxylic acid.

Spectroscopic Analysis: Unveiling the Solution-State Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

¹H NMR: The chemical shifts and coupling constants of the aromatic protons can provide information about the electron distribution and the geometry of the indole ring. The chemical shift of the N-H proton can be particularly sensitive to hydrogen bonding.

-

¹³C NMR: The chemical shifts of the carbon atoms, especially the carbonyl carbon of the carboxylic acid, can also be indicative of the electronic environment and conformation.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and can be a valuable probe for conformational changes.

While specific NMR data for 5-fluoro-1H-indole-7-carboxylic acid is not readily available in the public domain, data for the related 5-fluoroindole-2-carboxylic acid shows characteristic signals for the indole protons and carbons, which can serve as a reference for spectral interpretation. [7]

Computational Chemistry: Predicting Conformational Preferences

Density Functional Theory (DFT) calculations are a valuable computational method for predicting the stable conformers of a molecule and the energy barriers for interconversion between them.

A typical workflow for the computational conformational analysis of 5-fluoro-1H-indole-7-carboxylic acid would involve:

-

Conformational Search: A systematic or stochastic search of the potential energy surface to identify all low-energy conformers.

-

Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima.

-

Frequency Calculations: Calculation of the vibrational frequencies to confirm that the optimized structures are true minima and to obtain thermodynamic data.

-

Relative Energy Calculation: Determination of the relative energies of the different conformers to predict their populations at a given temperature.

DFT studies on similar indole-hydrazone derivatives have successfully predicted the relative stabilities of different conformers in various solvent environments. [8]

Caption: A typical workflow for computational conformational analysis.

Synthesis and Characterization

The synthesis of 5-fluoro-1H-indole-7-carboxylic acid can be achieved through various established methods for indole synthesis, often involving the functionalization of a pre-existing indole or the construction of the indole ring from appropriately substituted precursors. Strategies for the functionalization of the 7-position of indoles have been developed, which could be applied to a 5-fluoroindole starting material. [9][10]The synthesis of related indole-5-carboxylic acids has also been reported. [11] Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity, including:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, O-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion and Future Directions

The molecular structure and conformation of 5-fluoro-1H-indole-7-carboxylic acid are governed by the inherent planarity of the indole core, the rotational flexibility of the 7-carboxylic acid group, and the potential for both intra- and intermolecular hydrogen bonding. While direct experimental data for this specific molecule is limited, analysis of closely related compounds provides a strong foundation for predicting its structural characteristics.

Future research efforts should focus on obtaining the single-crystal X-ray structure of 5-fluoro-1H-indole-7-carboxylic acid to definitively determine its solid-state conformation. Detailed NMR studies, including 2D techniques, would provide invaluable information about its solution-state dynamics and the presence of intramolecular hydrogen bonds. Furthermore, in-depth DFT calculations would offer a theoretical framework to complement experimental findings and provide a deeper understanding of its conformational energy landscape. A comprehensive understanding of these structural features will undoubtedly facilitate the rational design of novel drug candidates based on this promising scaffold.

References

-

(No author provided). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. Available at: [Link]

-

(No author provided). 6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. Available at: [Link]

-

(No author provided). 5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. Available at: [Link]

-

(No author provided). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. Available at: [Link]

-

(No author provided). Intramolecular interactions (hydrogen bonds) in compound 7 as obtained... - ResearchGate. Available at: [Link]

-

(No author provided). 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. Available at: [Link]

-

(No author provided). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Available at: [Link]

-

(No author provided). The role of fluorine in medicinal chemistry: Review Article. Available at: [Link]

-

(No author provided). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

(No author provided). Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available at: [Link]

-

(No author provided). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]

-

(No author provided). Intermolecular interactions of compound 7 (with Gln) docked into hCA IX. - ResearchGate. Available at: [Link]

-

(No author provided). Hydrogen Bonding in carboxylic acids. Available at: [Link]

-

(No author provided). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

(No author provided). Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. Available at: [Link]

-

(No author provided). conformational analysis of a thiosemicarbazone derivative having in vitro antimicrobial activity by molecular mechanics and ab initio methods - Sciforum. Available at: [Link]

-

(No author provided). Carboxylic Acids Background - Chemistry LibreTexts. Available at: [Link]

-

(No author provided). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - NIH. Available at: [Link]

-

(No author provided). (PDF) 5-Fluoro-1h-Indole-3-Carboxylic Acid - Acta - Amanote Research. Available at: [Link]

-

(No author provided). (PDF) 5-Fluoro-1H-indole-3-carb-oxy-lic acid. - ResearchGate. Available at: [Link]

-

(No author provided). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI. Available at: [Link]

-

(No author provided). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF - ResearchGate. Available at: [Link]

-

(No author provided). Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters - University of Notre Dame. Available at: [Link]

-

(No author provided). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. Available at: [Link]

-

(No author provided). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: [Link]

-

(No author provided). Carboxylic acids: H bonds, BP, solubility | Organic molecules | meriSTEM - YouTube. Available at: [Link]

-

(No author provided). Synthesis of Indoles: Efficient Functionalisation of the 7Position | Request PDF. Available at: [Link]

-

(No author provided). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives - MDPI. Available at: [Link]

-

(No author provided). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. Available at: [Link]

-

(No author provided). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation - MSU Chemistry. Available at: [Link]

-

(No author provided). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed. Available at: [Link]

-

(No author provided). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - NIH. Available at: [Link]

-

(No author provided). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC - PubMed Central. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-fluoro-1H-indole-7-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

5-fluoro-1H-indole-7-carboxylic acid, a fluorinated derivative of the indole scaffold, has emerged as a significant building block in the development of targeted therapeutics. Its unique substitution pattern influences the electronic properties and binding interactions of molecules, making it a valuable component in the design of enzyme inhibitors and other pharmacologically active agents. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this important heterocyclic compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 5-fluoro-1H-indole-7-carboxylic acid is presented in the table below.

| Property | Value |

| CAS Number | 886362-73-6 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | White to off-white solid |

A key analytical characteristic for this compound is its mass spectrum. A Chinese patent reports the detection of the protonated molecule ([M+H]⁺) at an m/z of 259, which corresponds to a derivative of the title compound, indicating its successful synthesis.[1]

Historical Context and Discovery

The precise historical discovery of 5-fluoro-1H-indole-7-carboxylic acid is not extensively documented in early chemical literature. Its emergence is closely tied to the advancement of medicinal chemistry programs in the 21st century, particularly in the development of kinase inhibitors. The strategic placement of a fluorine atom at the 5-position and a carboxylic acid at the 7-position of the indole ring provides a unique combination of properties for molecular recognition in drug design.

The compound gained prominence as a key intermediate in the synthesis of complex therapeutic agents. Notably, it serves as a foundational scaffold for Bruton's tyrosine kinase (BTK) inhibitors, as detailed in a patent for the preparation of Branebrutinib (BMS-986195).[1] This highlights the compound's importance in the ongoing quest for novel treatments for cancer and autoimmune diseases.

Furthermore, derivatives of 5-fluoro-1H-indole-7-carboxylic acid have been investigated as allosteric inhibitors of the insulin-like growth factor 1 receptor (IGF1R) kinase.[2] Specifically, 3-Cyano-5-fluoro-1H-indole-7-carboxylic acid has been identified as a component of potent inhibitors in this class, demonstrating the versatility of this scaffold in targeting different enzymatic pathways.[2]

Synthetic Methodologies: A Pathway to a Versatile Intermediate

The synthesis of 5-fluoro-1H-indole-7-carboxylic acid is a multi-step process that leverages established indole synthesis methodologies, adapted for the specific substitution pattern. While a definitive, publicly available, step-by-step protocol for its initial synthesis is not readily found, the principles can be inferred from related syntheses and patent literature.